molecular formula C19H20FN3 B1663347 Fluperlapine CAS No. 67121-76-0

Fluperlapine

Katalognummer B1663347
CAS-Nummer: 67121-76-0
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: OBWGMKKHCLHVIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluperlapine, also known as fluoroperlapine, is a morphanthridine (11H-dibenzo[b,e]azepine) atypical antipsychotic with additional antidepressant and sedative effects . It was first synthesized in 1979 and studied in animals and humans in 1984 and beyond . Despite demonstrating efficacy in the treatment of a variety of medical conditions including schizophrenia, psychosis associated with Parkinson’s disease, depressive symptoms, and dystonia, it was never marketed .


Molecular Structure Analysis

Fluperlapine has a molecular formula of C19H20FN3 and an average mass of 309.381 Da . It closely resembles clozapine both structurally and pharmacologically .


Physical And Chemical Properties Analysis

Fluperlapine has a density of 1.2±0.1 g/cm3, a boiling point of 438.7±55.0 °C at 760 mmHg, and a flash point of 219.1±31.5 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Tardive Dyskinesia and Parkinsonism

  • Application Summary: Fluperlapine, a neuroleptic drug with weak affinity for dopamine receptors, was evaluated in a blind, placebo-controlled trial in patients with stable hyperkinesia, including those with tardive dyskinesia (TD) and spontaneous dyskinesia .
  • Methods of Application: The drug was administered at doses of 200–600 mg/day during active treatment, and its effects were determined by scoring randomly sequenced videotapes of TD and parkinsonian symptoms recorded weekly during standardized examinations .
  • Results: The TD score was unchanged, while parkinsonism slightly decreased and eye-blinking rates increased. Psychiatric symptoms showed no significant changes, although positive psychotic symptoms diminished in four patients .

2. Atypical Antipsychotic with Additional Antidepressant and Sedative Effects

  • Application Summary: Fluperlapine, also known as fluoroperlapine, is a morphanthridine atypical antipsychotic with additional antidepressant and sedative effects .
  • Results: Despite demonstrating efficacy in the treatment of a variety of medical conditions including schizophrenia, psychosis associated with Parkinson’s disease, depressive symptoms, and dystonia, it was never marketed. This was perhaps due to its capacity for producing potentially life-threatening agranulocytosis, similarly to clozapine .

3. Treatment of Drug-Induced Exogenous Psychosis in Parkinsonism

  • Application Summary: Fluperlapine has been used in the treatment of drug-induced exogenous psychosis in Parkinson’s disease .

4. Antidepressant

  • Application Summary: Fluperlapine is also active in tests which respond to antidepressants .

Safety And Hazards

Fluperlapine was never marketed, perhaps due to its capacity for producing potentially life-threatening agranulocytosis, similarly to clozapine .

Eigenschaften

IUPAC Name

3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWGMKKHCLHVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046123
Record name Fluperlapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluperlapine

CAS RN

67121-76-0
Record name Fluperlapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67121-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluperlapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067121760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluperlapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPERLAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG253M961
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluperlapine
Reactant of Route 2
Fluperlapine
Reactant of Route 3
Fluperlapine
Reactant of Route 4
Reactant of Route 4
Fluperlapine
Reactant of Route 5
Reactant of Route 5
Fluperlapine
Reactant of Route 6
Fluperlapine

Citations

For This Compound
1,020
Citations
NB Farber, J Foster, NL Duhan, JW Olney - Schizophrenia research, 1996 - Elsevier
… We report here that clozapine and structurally related agents (olanzapine, fluperlapine, loxapine, amoxapine) can prevent NMDA antagonist neurotoxicity in the rat with a rank order …
Number of citations: 110 www.sciencedirect.com
S Korsgaard, U Noring, J Gerlach - Psychopharmacology, 1984 - Springer
… Fluperlapine, a new clozapine-like neuroleptic drug with weak affinity for dopamine … The effects in movement disorders found in this study may imply that fluperlapine is less liable than …
Number of citations: 19 link.springer.com
HR Burki - Psychopharmacology, 1986 - Springer
… Fluperlapine has been reported to possess anti… In order to get more information about the interactions of fluperlapine … Clozapine and fluperlapine differed from haloperidol in that their …
Number of citations: 23 link.springer.com
HR Bürki, J Alder, E Eichenberger - Pharmacopsychiatry, 1985 - thieme-connect.com
… , the binding of fluperlapine and cIozapine decreased … fluperlapine and cIozapine, the HVAincrease was rapid but short-Iasting. It is of interest that the HVA-increase after fluperlapine …
Number of citations: 2 www.thieme-connect.com
D Dieterle, E Eben, K Einhäupl, H Hippius… - …, 1984 - thieme-connect.com
Fluperlapine (NB 106 689), a dibenzazepine chemically and pharmacologically similar to clozapine, was investigated in 28 patients with regard to antipsychotic efficacy and occurrence …
Number of citations: 7 www.thieme-connect.com
E Scholz, J Dichgans - European archives of psychiatry and neurological …, 1985 - Springer
A total of 13 patients with drug-induced psychosis in Parkinson's disease were treated with two non-classical neuroleptics-clozapine and fluperlapine. Patients mainly complained about …
Number of citations: 154 link.springer.com
B Woggon, H Beckmann, K Heinrich… - …, 1986 - thieme-connect.com
… , double-blind trial with fluperlapine and haloperidol. … of antipsychotic effects of fluperlapine and haloperidol. Syndromes … Although the fluperlapine and haloperidol group did not differ …
Number of citations: 11 www.thieme-connect.com
C Rüdeberg, S Urwyler, C Schulthess… - … archives of pharmacology, 1986 - Springer
… Fluperlapine and clozapine showed the most pronounced anticholinergic effects. Fluperlapine … crayfish hindgut bioassay the differences between fluperlapine and clozapine were small. …
Number of citations: 9 link.springer.com
WG Lai, I Gardner, N Zahid, JP Uetrecht - Drug metabolism and disposition, 2000 - ASPET
… of fluperlapine and the structurally related clozapine has been associated with the induction of agranulocytosis in humans. Unlike clozapine, fluperlapine is … metabolite of fluperlapine in …
Number of citations: 36 dmd.aspetjournals.org
V Fischer, FJ Wiebel - Biochemical pharmacology, 1990 - Elsevier
… 2sFou cells to fluperlapine for up to 72 hr did not change the yield of fluperlapine-N-oxide. … media containing the fluperlapine-N-oxide from cultures exposed to fluperlapine for 24 hr was …
Number of citations: 8 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.